![molecular formula C9H12BrN B3222623 (S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine CAS No. 1213973-80-8](/img/structure/B3222623.png)
(S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine
Overview
Description
(S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine, also known as 4-Bromo-3-methylphenethylamine or 4-Bromo-3-methylamphetamine, is a chemical compound with the molecular formula C10H14BrN. It is a psychoactive drug that belongs to the phenethylamine class and has been used in scientific research for its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of (S)-1-((S)-1-(4-Bromo-3-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine is not fully understood. However, it is believed to work by increasing the levels of serotonin in the brain, which can enhance mood and reduce anxiety.
Biochemical and Physiological Effects:
(S)-1-((S)-1-(4-Bromo-3-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine has been shown to have various biochemical and physiological effects. It can increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and alertness. It can also cause vasoconstriction, leading to an increase in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-1-((S)-1-(4-Bromo-3-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine in lab experiments is its high affinity for the serotonin transporter, making it a useful tool for studying serotonin-related disorders. However, its psychoactive properties and potential for abuse make it difficult to use in clinical settings.
Future Directions
There are several potential future directions for research on (S)-1-((S)-1-(4-Bromo-3-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further research is needed to determine its efficacy and safety in these applications. Additionally, research could focus on its potential for use in cognitive enhancement and neuroprotection.
Scientific Research Applications
(S)-1-((S)-1-(4-Bromo-3-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine has been studied for its potential therapeutic effects on various neurological and psychiatric disorders. Research has shown that it has a high affinity for the serotonin transporter and can increase the release of serotonin in the brain. This has led to its investigation as a potential treatment for depression, anxiety, and other mood disorders.
properties
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDLQTSXVDZBBN-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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